1,4-Benzenedisulfonic acid, 2,5-diamino-

Description

Historical Context and Discovery

The development of aromatic sulfonic acids traces back to the pioneering work of Eilhard Mitscherlich in 1834, who first obtained benzenesulfonic acid by heating benzene with fuming sulfuric acid. This foundational discovery established the principles of aromatic sulfonation that would later enable the synthesis of more complex polysulfonic derivatives, including 1,4-Benzenedisulfonic acid, 2,5-diamino-.

The specific synthesis and characterization of 1,4-Benzenedisulfonic acid, 2,5-diamino- emerged from the broader evolution of aromatic sulfonation chemistry during the late nineteenth and early twentieth centuries. The compound was first documented in chemical databases with the establishment of systematic nomenclature, receiving the Chemical Abstracts Service registry number 7139-89-1. The historical significance of this compound lies not only in its structural complexity but also in its role as a representative example of how multiple functional groups can be systematically introduced onto aromatic rings through controlled synthetic procedures.

The industrial importance of aromatic sulfonic acids became particularly evident with the development of the alkali fusion process by Adolf Wurtz, Auguste Kekulé, and Paul Otto Degener between 1867 and 1878. Although this specific process primarily focused on simpler sulfonic acids for phenol production, the underlying principles established the foundation for synthesizing more complex derivatives like 1,4-Benzenedisulfonic acid, 2,5-diamino-. The compound represents an evolution of these early synthetic approaches, incorporating both sulfonation and amination reactions to create a multifunctional aromatic system.

Structural Classification in Aromatic Sulfonic Chemistry

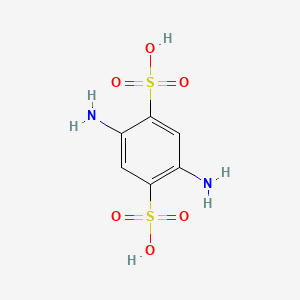

1,4-Benzenedisulfonic acid, 2,5-diamino- belongs to the class of aromatic disulfonic acids with additional amino substituents, representing a sophisticated example of polyfunctional aromatic compounds. The molecular structure features a benzene ring substituted with two sulfonic acid groups (-SO₃H) at the 1 and 4 positions and two amino groups (-NH₂) at the 2 and 5 positions. This substitution pattern creates a highly symmetrical molecule with the molecular formula C₆H₈N₂O₆S₂ and a molecular weight of 268.3 grams per mole.

The structural classification places this compound within the broader category of benzenedisulfonic acids, which constitute an important subset of aromatic sulfonic chemistry. Aromatic sulfonation, as defined in organic chemistry, involves the replacement of a hydrogen atom on an arene with a sulfonic acid group through electrophilic aromatic substitution. The presence of two such groups in 1,4-Benzenedisulfonic acid, 2,5-diamino- demonstrates the capability of benzene rings to accommodate multiple sulfonic acid substituents while maintaining structural integrity.

The amino groups in positions 2 and 5 significantly influence the electronic properties of the aromatic system. These electron-donating substituents create a distinct electronic environment that affects both the reactivity and physical properties of the molecule. The symmetrical arrangement of functional groups results in a compound that exhibits unique chemical behavior compared to other benzenedisulfonic acid derivatives or monoamino-substituted variants.

Nomenclature and Alternative Designations

The systematic nomenclature of 1,4-Benzenedisulfonic acid, 2,5-diamino- follows International Union of Pure and Applied Chemistry guidelines, providing multiple acceptable naming conventions. The primary International Union of Pure and Applied Chemistry name is 2,5-diaminobenzene-1,4-disulfonic acid, which clearly indicates the positions of both the amino and sulfonic acid substituents on the benzene ring.

Propriétés

IUPAC Name |

2,5-diaminobenzene-1,4-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O6S2/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPSFYWMOIKYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)O)N)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064568 | |

| Record name | 1,4-Benzenedisulfonic acid, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7139-89-1 | |

| Record name | 2,5-Diamino-1,4-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7139-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedisulfonic acid, 2,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007139891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedisulfonic acid, 2,5-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedisulfonic acid, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diaminobenzene-1,4-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

It is known to have antimicrobial and anti-inflammatory properties, suggesting that it may interact with bacterial cells and inflammatory pathways in the human body.

Mode of Action

It is suggested that it exerts its effects by inhibiting bacterial growth and inflammatory responses

Biochemical Pathways

Given its reported antimicrobial and anti-inflammatory properties, it can be inferred that it may influence pathways related to these biological processes.

Activité Biologique

Introduction

1,4-Benzenedisulfonic acid, 2,5-diamino- (CAS: 7139-89-1) is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and applications in various fields such as medicine and biochemistry.

Chemical Properties

- Molecular Formula : C₆H₈N₂O₆S₂

- Molecular Weight : 268.3 g/mol

- Appearance : Gray powder

- Solubility : Slightly soluble in water; soluble in ethanol and other organic solvents

Biological Activity Overview

1,4-Benzenedisulfonic acid, 2,5-diamino- has been studied for various biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes.

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Inhibition of Oxidative Phosphorylation : A study highlighted its role as an inhibitor of mitochondrial function, particularly in cancer cells reliant on aerobic metabolism. It was noted that the compound effectively depletes ATP production when glucose is replaced with galactose in cell cultures .

The biological activity of 1,4-benzenedisulfonic acid, 2,5-diamino- can be attributed to several mechanisms:

- Interaction with Mitochondrial Complexes : The compound inhibits Complex I of the mitochondrial respiratory chain, leading to reduced ATP synthesis and increased cytotoxicity in certain cancer cell lines .

- Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant effects, which may help mitigate inflammation and cellular damage.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of 1,4-benzenedisulfonic acid, 2,5-diamino-, the compound was tested against a panel of bacterial strains. Results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The mechanism was primarily attributed to membrane disruption and interference with metabolic pathways.

Case Study 2: Cancer Cell Metabolism

Another investigation focused on the effects of this compound on pancreatic cancer cells (MIA PaCa-2). The study demonstrated that treatment with varying concentrations of 1,4-benzenedisulfonic acid led to a dose-dependent decrease in ATP levels. The IC50 value was determined to be approximately 118.5 nM under galactose conditions, suggesting potent inhibition of mitochondrial function .

Applications

1,4-Benzenedisulfonic acid, 2,5-diamino- has a wide range of applications:

- Pharmaceutical Development : Its properties make it a candidate for developing new therapeutic agents targeting mitochondrial dysfunction in cancer therapy.

- Biochemical Research : The compound is utilized in studies exploring oxidative stress and cellular metabolism.

- Industrial Uses : It serves as an intermediate in synthesizing dyes and polymers due to its versatile chemical structure .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₆H₈N₂O₆S₂

- Molecular Weight : Approximately 268.26 g/mol

- Functional Groups : Contains both sulfonic acid (-SO₃H) and amino (-NH₂) groups.

The presence of these functional groups enhances the compound's reactivity, allowing it to participate in various chemical reactions essential for synthesizing more complex molecules.

Dye Manufacturing

1,4-Benzenedisulfonic acid, 2,5-diamino- is extensively used as an intermediate in the synthesis of azo dyes. The compound's ability to form stable azo linkages is crucial for producing dyes with desirable color properties and stability.

- Case Study : A study published in Dyes and Pigments highlighted the synthesis of novel water-soluble azo dyes derived from this compound. These dyes exhibited excellent color strength and heat resistance, making them suitable for dyeing polyester fabrics .

Pharmaceutical Synthesis

The compound serves as a valuable building block in pharmaceutical chemistry. Its dual functionality allows for the development of various therapeutic agents.

- Applications :

- Synthesis of drugs targeting specific biological pathways.

- Development of drug delivery systems utilizing its ability to form complexes with metal ions .

Polymer Chemistry

In materials science, 1,4-benzenedisulfonic acid, 2,5-diamino- is employed to create new types of polymers with enhanced properties.

- Applications :

- Synthesis of conductive and flame-retardant polymers.

- Crosslinking reactions that lead to stable polymer networks.

- Case Study : Research published in Progress in Polymer Science discusses the use of this compound in constructing metal-organic frameworks (MOFs) for adsorption and separation applications .

Analytical Chemistry

The compound is utilized in analytical methods such as High-Performance Liquid Chromatography (HPLC). It can be analyzed using reverse phase HPLC methods with acetonitrile-water-phosphoric acid as the mobile phase.

Comparaison Avec Des Composés Similaires

Substituent Position and Acidity

- 1,4-Benzenedisulfonic acid, 2,5-diamino- exhibits stronger acidity (pKa ~1–2) than hydroxyl-substituted analogs like hydroquinone disulfonate (pKa ~2–3 for -OH) due to the electron-withdrawing nature of sulfonic groups .

- H₂BDS (1,4-benzenedisulfonic acid) lacks amino groups, limiting its ability to form covalent bonds in polymers but enhancing its role in ionic coordination networks .

Solubility and Reactivity

- Sodium or potassium salts of sulfonic acids (e.g., 2-amino-1,4-benzenedisulfonic acid disodium salt) exhibit higher water solubility than the parent acid due to ionic dissociation .

- 2,4-Diaminobenzenesulfonic acid (monosulfonic acid) is more soluble in water than the disulfonated 1,4-benzenedisulfonic acid derivatives, but its single sulfonic group reduces its capacity for crosslinking in polymers .

Research Findings and Data Tables

Thermal Stability of Derived Polymers

Méthodes De Préparation

Typical Procedure:

- Starting Material: p-Phenylenediamine (1,4-diaminobenzene)

- Sulfonating Agent: 25% oleum (fuming sulfuric acid) or a mixture of strong sulfuric acid derivatives such as sodium hydrogen sulfate.

- Reaction Conditions:

- Heating p-phenylenediamine with 25% oleum at approximately 140 °C.

- Alternatively, heating p-phenylenediamine sulfate with 98% sodium hydrogen sulfate in a high-boiling solvent mixture (e.g., 1,2,4-trichlorobenzene and 1-chloronaphthalene) at the boiling point (~215 °C).

- Post-Reaction Processing:

- Removal of solid product.

- Dissolution in water.

- Neutralization with sodium hydroxide solution to pH 7.5–8.

- Clarification with kieselguhr (a filtering aid).

- Yield: Approximately 90% with minor impurities such as 5% monosulfonic acid and traces of isomeric 2,6-disulfonic acid.

This method is industrially viable and widely used due to its high yield and relatively straightforward processing steps.

Multi-Step Synthesis from Nitro-Precursors

Another approach, although less direct, involves multi-step synthesis starting from nitro-substituted aromatic precursors, which are subsequently reduced and functionalized to yield the target compound.

- Starting Material: 2-nitrophenylacetic acid or related nitro compounds.

- Key Steps:

- Reduction of 2-nitrophenylacetic acid to 2-nitrophenylethanol using sodium borohydride in tetrahydrofuran.

- Bromination of 2-nitrophenylethanol with hydrogen bromide in concentrated sulfuric acid to form 2-nitrophenylethyl bromide.

- Further transformations including substitution and reduction steps to introduce amino groups and sulfonic acid functionalities.

- Number of Steps: Typically eight synthesis steps.

- Applications: This route is more complex and often used for preparing derivatives such as 2-alkylsulfonylethyl-1,4-diaminobenzenes, which are related compounds used in oxidative hair coloring agents.

While this method is more elaborate and less directly applicable for bulk synthesis of 1,4-benzenedisulfonic acid, 2,5-diamino-, it provides a pathway for related sulfonylated diamine derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonation of p-phenylenediamine | p-Phenylenediamine, oleum or sodium hydrogen sulfate | 140–215 °C, aqueous neutralization | ~90 | Industrially preferred, high yield, minor isomers present |

| Multi-step synthesis from nitro precursors | 2-Nitrophenylacetic acid, sodium borohydride, HBr | Multiple steps, including reduction, bromination, substitution | Variable | Complex, for specialized derivatives |

Research Findings and Notes

- The sulfonation method using oleum is efficient but requires careful control of temperature and acidity to minimize side products.

- The presence of monosulfonic acid impurities (~5%) is typical and can be reduced by optimizing reaction time and temperature.

- Neutralization and clarification steps are critical for obtaining high purity product suitable for further applications.

- The multi-step synthesis route offers flexibility to introduce different sulfonyl or alkyl substituents but is less practical for large-scale production of the parent compound.

- Safety considerations include handling strong acids and oleum under controlled conditions due to their corrosive nature and potential hazards.

Q & A

What are the standard synthetic routes for 2,5-diamino-1,4-benzenedisulfonic acid, and how is its purity validated?

Basic Research Question

The compound is typically synthesized via sulfonation of 2,5-diaminophenol or its derivatives using concentrated sulfuric acid or oleum under controlled temperature (e.g., 80–120°C). Post-synthesis, purification involves recrystallization from aqueous ethanol. Characterization employs:

- Nuclear Magnetic Resonance (NMR) : To confirm sulfonic acid (-SO3H) and amino (-NH2) group positions on the benzene ring .

- Elemental Analysis : To verify stoichiometry (C6H8N2O6S2) and rule out residual solvents or byproducts .

- Infrared (IR) Spectroscopy : Peaks near 1040 cm⁻¹ (S=O stretching) and 3400–3200 cm⁻¹ (N-H stretching) confirm functional groups .

How can 2,5-diamino-1,4-benzenedisulfonic acid be utilized as a linker in coordination polymers?

Advanced Research Question

The sulfonic acid groups act as polydentate ligands for metal coordination. For example, solvothermal reactions with transition metal salts (Mn²⁺, Fe²⁺, Co²⁺) in N-methylpyrrolidone (NMP) yield layered coordination polymers (e.g., M(BDS)(NMP)₃). Key design considerations:

- Solvent Choice : Polar aprotic solvents like NMP enhance ligand solubility and metal-ligand interaction .

- Stoichiometry : A 1:1 metal-to-ligand ratio favors octahedral coordination geometry around the metal center .

- Structural Validation : Single-crystal X-ray diffraction (SC-XRD) confirms layer formation via sulfonate bridging .

How does the thermal stability of sulfonate-based coordination polymers compare to carboxylate analogs?

Advanced Research Question

Sulfonate coordination polymers exhibit superior thermal stability due to stronger S-O bonds compared to carboxylate C-O bonds. For example:

- Sulfonate Polymers : Decompose above 400°C (e.g., Co(BDS)(NMP)₃ remains stable up to 500°C) .

- Carboxylate Polymers : Often degrade below 300°C (e.g., copper terephthalate decomposes at 160–230°C) .

Methodology: Thermogravimetric analysis (TGA) under nitrogen/air quantifies decomposition steps, while post-annealing XRD confirms phase stability .

How should researchers resolve contradictions between spectroscopic and elemental analysis data?

Advanced Research Question

Discrepancies may arise from impurities or protonation state variations. Mitigation strategies include:

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M-H]⁻ at m/z 267 for the deprotonated ligand) .

- X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states of sulfur (S⁶⁺ in -SO3H) and nitrogen (N³⁻ in -NH2) .

- Ion Chromatography : Detects residual sulfate or sulfite byproducts from incomplete synthesis .

What experimental parameters are critical for optimizing solvothermal synthesis of sulfonate-MOFs?

Advanced Research Question

Key factors include:

- Temperature : 120–180°C to balance reaction kinetics and ligand stability .

- pH Control : Acidic conditions (pH 2–4) prevent metal hydroxide precipitation and enhance sulfonate coordination .

- Reaction Time : 48–72 hours ensures complete crystallization, monitored via in-situ powder XRD .

How can the anion-exchange capacity of sulfonate-functionalized materials be quantified?

Advanced Research Question

The sulfonate groups enable ion exchange with anions like NO3⁻ or Cl⁻. Methods:

- Potentiometric Titration : Measures sulfonate group density using cationic surfactants (e.g., cetyltrimethylammonium bromide) .

- Conductivity Measurements : Track ionic mobility changes during exchange processes .

How should researchers address discrepancies in thermal analysis (e.g., unexpected mass loss in TGA)?

Advanced Research Question

Unexpected mass loss may indicate solvent retention or ligand decomposition:

- Variable-Temperature XRD : Identifies structural changes during heating .

- Gas Chromatography-MS (GC-MS) : Analyzes evolved gases (e.g., SO2 from sulfonate decomposition) .

What strategies optimize the acid-base behavior of 2,5-diamino-1,4-benzenedisulfonic acid in aqueous media?

Basic Research Question

The compound exhibits dual acidity (sulfonic acid) and basicity (amino groups). Methodology:

- Potentiometric Titration : Determines pKa values (e.g., sulfonic acid: ~0.5; amino groups: ~4.5–6.0) .

- UV-Vis Spectroscopy : Monitors protonation-dependent spectral shifts (e.g., λmax changes at pH 2 vs. pH 7) .

What challenges arise when designing metal-organic frameworks (MOFs) with sulfonate linkers versus carboxylates?

Advanced Research Question

Challenges include:

- Solubility : Sulfonic acids are highly hydrophilic, complicating crystallization in non-polar solvents .

- Charge Balance : Requires counterions (e.g., Na⁺, K⁺) to neutralize framework charges, impacting porosity .

- Synthesis Scale-Up : Aggressive sulfonation conditions may degrade temperature-sensitive metals .

How can contradictory crystallographic data (e.g., bond length anomalies) be resolved?

Advanced Research Question

Anomalies may stem from disorder or polymorphism:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.